Enantioselectivity in Pd-Catalyzed P–C Cross-Coupling of Secondary Phosphine Oxides: Xiao-Phos Achieves up to 97% ee vs. Prior Ligand Systems
Xiao-Phos enables the first general Pd-catalyzed enantioselective P–C cross-coupling of racemic secondary phosphine oxides with aryl bromides, delivering tertiary phosphine oxides in up to 96% yield and up to 97% enantiomeric excess [1]. Prior to this report, no general catalytic method existed for the direct enantioselective arylation of SPOs; existing approaches required stoichiometric chiral auxiliaries or multistep resolution sequences and typically delivered <90% ee for P-stereogenic tertiary phosphine oxides [1]. When other Sadphos ligands (Ming-Phos, Xu-Phos) were evaluated under identical Pd-catalyzed conditions for SPO arylation, they gave substantially lower enantioselectivity because their altered steric and electronic profiles prevent the requisite hydrogen-bonding interaction between the sulfinamide N–H and the SPO oxygen that controls the enantiodetermining oxidative-addition step [2].
| Evidence Dimension | Enantiomeric excess (ee) for P-stereogenic tertiary phosphine oxide formation via Pd-catalyzed SPO arylation |
|---|---|
| Target Compound Data | Up to 97% ee (Xiao-Phos, Pd₂(dba)₃, K₃PO₄, toluene, 80 °C) [1] |
| Comparator Or Baseline | Prior art: stoichiometric chiral-auxiliary methods typically ≤90% ee; Ming-Phos and Xu-Phos give significantly diminished ee under the same catalytic conditions [2] |
| Quantified Difference | Xiao-Phos improves ee by ≥7–10 percentage points over previous best-in-class catalytic systems for the same transformation class; qualitative superiority over Ming-Phos and Xu-Phos in SPO arylation is noted but exact ee values for those ligands were not tabulated in the primary report [2] |
| Conditions | Pd₂(dba)₃ (2.5 mol% Pd), Xiao-Phos (6 mol%), K₃PO₄ (2 equiv), toluene (0.2 M), 80 °C, 12 h; substrate scope: 28 examples of aryl bromides + secondary phosphine oxides [1] |
Why This Matters
For procurement decisions targeting asymmetric P–C bond construction, Xiao-Phos is the only Sadphos family member validated for high-ee SPO arylation, a transformation critical for building P-chiral ligand libraries and DiPAMP-type bidentate ligands.
- [1] Dai, Q.; Li, W.; Li, Z.; Zhang, J. P-Chiral Phosphines Enabled by Palladium/Xiao-Phos-Catalyzed Asymmetric P–C Cross-Coupling of Secondary Phosphine Oxides and Aryl Bromides. J. Am. Chem. Soc. 2019, 141 (51), 20556–20564. DOI: 10.1021/jacs.9b11938 View Source
- [2] Li, W.; Zhang, J. Sadphos as Adaptive Ligands in Asymmetric Palladium Catalysis. Acc. Chem. Res. 2024, 57 (4), 489–513. DOI: 10.1021/acs.accounts.3c00648 View Source
